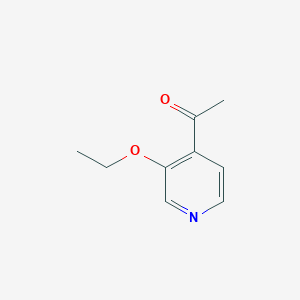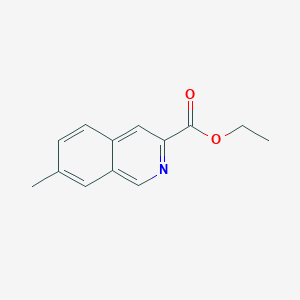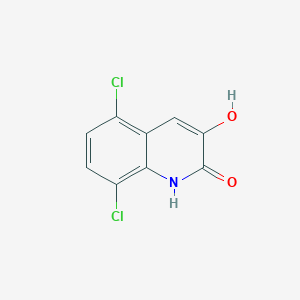
5,8-Dichloro-3-hydroxyquinolin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dichloro-3-hydroxyquinolin-2(1h)-one: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one typically involves the chlorination of 3-hydroxyquinolin-2(1h)-one. The process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the 5 and 8 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chlorine atoms at the 5 and 8 positions can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its derivatives are being investigated for their efficacy against various bacterial and viral infections.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for use in colorants and other industrial applications.
Wirkmechanismus
The mechanism of action of 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of nucleic acids in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation, but its ability to disrupt essential biological processes is a key factor in its efficacy.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxyquinolin-2(1h)-one: The parent compound without the chlorine substitutions.
5,7-Dichloro-3-hydroxyquinolin-2(1h)-one: A similar compound with chlorine substitutions at different positions.
5,8-Dibromo-3-hydroxyquinolin-2(1h)-one: A brominated analogue.
Comparison: 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one is unique due to its specific chlorine substitutions, which can significantly alter its chemical reactivity and biological activity compared to its analogues. The position and type of halogen substitution can influence the compound’s ability to interact with biological targets, making it distinct in its applications and efficacy.
Eigenschaften
CAS-Nummer |
1228007-93-9 |
|---|---|
Molekularformel |
C9H5Cl2NO2 |
Molekulargewicht |
230.04 g/mol |
IUPAC-Name |
5,8-dichloro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-2-6(11)8-4(5)3-7(13)9(14)12-8/h1-3,13H,(H,12,14) |
InChI-Schlüssel |
QXMFKITVDUJXPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1Cl)C=C(C(=O)N2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13678602.png)

![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)
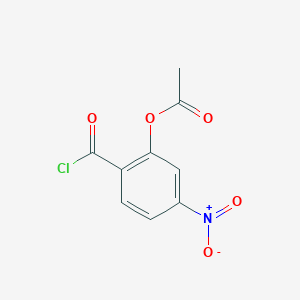


![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)
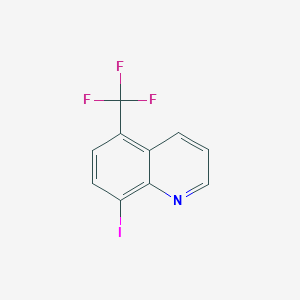
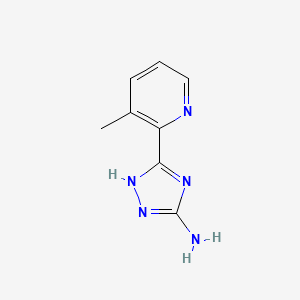
![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)
